4-Iodo-3,5-dimethylisothiazole 4-Iodo-3,5-dimethylisothiazole
Brand Name: Vulcanchem
CAS No.: 113234-27-8
VCID: VC8458023
InChI: InChI=1S/C5H6INS/c1-3-5(6)4(2)8-7-3/h1-2H3
SMILES: CC1=C(C(=NS1)C)I
Molecular Formula: C5H6INS
Molecular Weight: 239.08 g/mol

4-Iodo-3,5-dimethylisothiazole

CAS No.: 113234-27-8

Cat. No.: VC8458023

Molecular Formula: C5H6INS

Molecular Weight: 239.08 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-3,5-dimethylisothiazole - 113234-27-8

Specification

CAS No. 113234-27-8
Molecular Formula C5H6INS
Molecular Weight 239.08 g/mol
IUPAC Name 4-iodo-3,5-dimethyl-1,2-thiazole
Standard InChI InChI=1S/C5H6INS/c1-3-5(6)4(2)8-7-3/h1-2H3
Standard InChI Key DWTDRHHKEYEGRX-UHFFFAOYSA-N
SMILES CC1=C(C(=NS1)C)I
Canonical SMILES CC1=C(C(=NS1)C)I

Introduction

Structural Characteristics

Molecular Architecture

4-Iodo-3,5-dimethylisothiazole features a bicyclic structure where the isothiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 2) is substituted with iodine at position 4 and methyl groups at positions 3 and 5 . The systematic name, 4-iodo-3,5-dimethyl-1,2-thiazole, reflects this substitution pattern. The SMILES notation CC1=C(C(=NS1)C)I\text{CC1=C(C(=NS1)C)I} and InChI key DWTDRHHKEYEGRX-UHFFFAOYSA-N\text{DWTDRHHKEYEGRX-UHFFFAOYSA-N} provide unambiguous representations of its connectivity .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight239.08 g/mol
Topological Polar Surface Area (TPSA)12.89 Ų
Partition Coefficient (LogP)2.36
Hydrogen Bond Acceptors2
Rotatable Bonds0

The low TPSA and moderate LogP suggest limited solubility in polar solvents, aligning with typical hydrophobic heterocycles . The absence of rotatable bonds indicates conformational rigidity, which may influence its reactivity in synthesis .

Spectroscopic and Computational Data

Mass spectrometry studies predict collision cross-section (CCS) values for various adducts, such as [M+H]+[\text{M}+\text{H}]^+ (132.8 Ų) and [M+Na]+[\text{M}+\text{Na}]^+ (137.6 Ų), which are critical for analytical identification . These values aid in distinguishing the compound in complex mixtures using techniques like ion mobility spectrometry.

Synthesis and Reactivity

General Synthesis of Isothiazoles

Isothiazoles are commonly synthesized via cyclization of thioamide precursors or through oxidative pathways involving sulfur-containing intermediates . For example, the reaction of β-thiocyanato ketones with ammonia yields isothiazoles, while halogenation can introduce substituents like iodine .

Reactivity Profile

The iodine atom serves as a potential site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of biaryl structures relevant to pharmaceuticals . Additionally, the methyl groups may participate in free-radical reactions or act as directing groups in metal-catalyzed transformations.

PrecautionRecommendation
StorageKeep in a cool, dry place away from ignition sources
HandlingUse explosion-proof equipment; avoid inhalation
DisposalFollow local regulations for halogenated waste

Future Perspectives

Research opportunities include:

  • Synthetic Optimization: Developing one-pot methodologies to streamline synthesis.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Materials Development: Exploring its role in organic electronics or metal-organic frameworks.

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